

# Comparison of Long-Term Outcomes for Surgical vs. Non-Surgical Interventions

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides an objective comparison of the long-term outcomes of surgical and non-surgical interventions for two significant health conditions: severe obesity and coronary artery disease. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data from pivotal clinical trials and outlining the methodologies employed.

## Severe Obesity: Bariatric Surgery vs. Intensive Medical/Lifestyle Therapy

For individuals with severe obesity, particularly those with associated type 2 diabetes, the choice between surgical and non-surgical interventions has significant long-term implications for weight management, glycemic control, and overall mortality.

#### **Experimental Protocols and Methodologies**

A key source of long-term data is the STAMPEDE (Surgical Treatment and Medications Potentially Eradicate Diabetes Efficiently) trial. This was a single-center, randomized, controlled trial involving 150 patients with type 2 diabetes and a body-mass index (BMI) of 27 to 43.[1] Participants were randomized in a 1:1:1 ratio to one of three groups:

• Intensive Medical Therapy (IMT) alone: This included lifestyle counseling, weight management, and a structured medication regimen to control blood glucose.



- IMT plus Roux-en-Y Gastric Bypass: A surgical procedure that alters the digestive tract to reduce stomach size and nutrient absorption.
- IMT plus Sleeve Gastrectomy: A surgical procedure that removes a large portion of the stomach.

The primary outcome measured was a glycated hemoglobin (HbA1c) level of 6.0% or less, with or without the use of diabetes medications, at 5 years.[1] Secondary outcomes included weight loss, lipid profiles, blood pressure, medication use, and quality of life.[2]

Another significant source is the ARMMS-T2D (Alliance of Randomized Trials of Medicine vs Metabolic Surgery in Type 2 Diabetes) study, which pooled data from four U.S. single-center randomized trials. This analysis provides follow-up data for up to 12 years.[3]

#### **Data Presentation: Long-Term Outcomes**

The following table summarizes the 5-year and longer-term outcomes from the STAMPEDE trial and the ARMMS-T2D pooled analysis.



| Outcome<br>Measure                                    | Intensive<br>Medical<br>Therapy (IMT) | Sleeve<br>Gastrectomy      | Roux-en-Y<br>Gastric<br>Bypass | Data Source |
|-------------------------------------------------------|---------------------------------------|----------------------------|--------------------------------|-------------|
| Glycemic Control                                      |                                       |                            |                                |             |
| HbA1c ≤ 6.0% (5 years)                                | 5.3%                                  | 23.4%                      | 28.6%                          | [4]         |
| Mean Change in<br>HbA1c from<br>Baseline (7<br>years) | -0.2%                                 | -1.6% (pooled<br>surgery)  | -1.6% (pooled<br>surgery)      | [3]         |
| Diabetes Remission (HbA1c < 6.5% off meds) (12 years) | 0%                                    | 18.2% (pooled surgery)     | 18.2% (pooled surgery)         | [5]         |
| Use of Diabetes<br>Medications (7<br>years)           | 98%<br>(unchanged)                    | 61% (from 98%)             | 61% (from 98%)                 | [5]         |
| Weight Loss                                           |                                       |                            |                                |             |
| Mean Weight<br>Loss (5 years)                         | -5.3 kg                               | -18.6 kg                   | -23.2 kg                       | [4]         |
| % of Initial<br>Weight Loss (7<br>years)              | 8.0%                                  | 20.0% (pooled surgery)     | 20.0% (pooled surgery)         | [5]         |
| Cardiometabolic<br>& Quality of Life                  |                                       |                            |                                |             |
| Improved HDL<br>and Triglycerides<br>(7 & 12 years)   | No significant<br>change              | Significant<br>Improvement | Significant<br>Improvement     | [5]         |
| Improved Quality of Life (Physical                    | No significant improvement            | Significant<br>Improvement | Significant<br>Improvement     | [6]         |



functioning, general health, energy) (5 years)

| Mortality                                                         |     |                                                                          |                                                                                      |     |
|-------------------------------------------------------------------|-----|--------------------------------------------------------------------------|--------------------------------------------------------------------------------------|-----|
| All-Cause<br>Mortality<br>Reduction (vs.<br>non-surgical<br>care) | N/A | Associated with 59% reduction (with T2D) and 30% reduction (without T2D) | Associated with<br>59% reduction<br>(with T2D) and<br>30% reduction<br>(without T2D) | [7] |
| Increased Life Expectancy (vs. non-surgical care)                 | N/A | 5.1 years longer<br>(without T2D),<br>9.3 years longer<br>(with T2D)     | 5.1 years longer<br>(without T2D),<br>9.3 years longer<br>(with T2D)                 | [7] |

### **Signaling Pathway and Workflow Visualization**

The diagram below illustrates a simplified logical workflow for patient evaluation for bariatric surgery versus medical management, a process central to trials like STAMPEDE.





Click to download full resolution via product page

Patient Evaluation Workflow for Obesity Management.

#### Coronary Artery Disease: CABG vs. PCI

In patients with complex coronary artery disease (CAD), such as three-vessel or left main disease, the primary revascularization strategies are coronary artery bypass grafting (CABG) and percutaneous coronary intervention (PCI) with drug-eluting stents.

#### **Experimental Protocols and Methodologies**



Long-term comparative data for CABG and PCI come from several landmark trials:

- SYNTAX Trial: A prospective, randomized trial that compared CABG with PCI using firstgeneration drug-eluting stents in patients with three-vessel or left main coronary artery disease. The primary endpoint was a composite of major adverse cardiac or cerebrovascular events (MACCE) at 12 months, with follow-up extending to 10 years.[8]
- NOBLE Trial: A randomized trial comparing CABG and PCI with contemporary drug-eluting stents for the treatment of left main coronary artery stenosis. The primary endpoint was a composite of all-cause mortality, non-procedural myocardial infarction, any repeat revascularization, and stroke at 5 years.[9][10]
- FAME 3 Trial: A multicenter, randomized trial comparing fractional flow reserve (FFR)-guided PCI with current-generation zotarolimus-eluting stents versus CABG in patients with three-vessel coronary artery disease not involving the left main coronary artery.[11][12]

#### **Data Presentation: Long-Term Outcomes**

The following table summarizes key 5- and 10-year outcomes from these pivotal trials.



| Outcome Measure<br>(at 5 or 10 years)                           | Percutaneous<br>Coronary<br>Intervention (PCI) | Coronary Artery<br>Bypass Grafting<br>(CABG) | Trial (Follow-up)                       |
|-----------------------------------------------------------------|------------------------------------------------|----------------------------------------------|-----------------------------------------|
| All-Cause Mortality                                             |                                                |                                              |                                         |
| 3-Vessel Disease                                                | 28%                                            | 21%                                          | SYNTAX (10 years)[8]                    |
| Left Main Disease                                               | 26%                                            | 28%                                          | SYNTAX (10 years)[8]                    |
| Left Main Disease<br>(Registry)                                 | 48% Survival                                   | 80% Survival                                 | NOBLE period registry (10 years)[9][10] |
| Major Adverse<br>Cardiac &<br>Cerebrovascular<br>Events (MACCE) |                                                |                                              |                                         |
| 3-Vessel Disease (1 year)                                       | 17.8%                                          | 12.4%                                        | SYNTAX[8]                               |
| 3-Vessel Disease (5 years)                                      | 37%                                            | 27%                                          | SYNTAX[8]                               |
| 3-Vessel Disease<br>(FFR-guided)                                | Did not meet non-<br>inferiority vs. CABG      | Lower event rates                            | FAME 3 (1 year)[12]                     |
| Repeat<br>Revascularization                                     |                                                |                                              |                                         |
| 3-Vessel/Left Main<br>Disease                                   | 13.5%                                          | 5.9%                                         | SYNTAX (1 year)[8]                      |
| 3-Vessel/Left Main<br>Disease                                   | 26%                                            | 14%                                          | SYNTAX (5 years)[8]                     |
| Left Main Disease                                               | Significantly Higher                           | Lower                                        | MAIN-COMPARE (10 years)[13]             |
| Stroke                                                          |                                                |                                              |                                         |
| 3-Vessel/Left Main<br>Disease                                   | 0.6%                                           | 2.2%                                         | SYNTAX (1 year)[8]                      |



| Myocardial Infarction         |      |      |                     |
|-------------------------------|------|------|---------------------|
| 3-Vessel/Left Main<br>Disease | 9.7% | 3.8% | SYNTAX (5 years)[8] |

Note: MACCE definitions may vary slightly between trials.

### **Experimental Workflow Visualization**

This diagram illustrates a generalized workflow for patient randomization and follow-up in a clinical trial comparing PCI and CABG, such as the SYNTAX or FAME 3 trials.





Click to download full resolution via product page

Generalized Clinical Trial Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. louisville.edu [louisville.edu]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. Surgical Treatment and Medications Potentially Eradicate Diabetes Effectively American College of Cardiology [acc.org]
- 5. youtube.com [youtube.com]
- 6. Patient Reported Outcomes after Metabolic Surgery versus Medical Therapy for Diabetes: Insights from the STAMPEDE Randomized Trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bariatric surgery Wikipedia [en.wikipedia.org]
- 8. SYNTAXES Study: No Significant Difference In All-Cause Death At 10 Years Between PCI and CABG | Cardiology Now [cardiologynownews.org]
- 9. Survival after PCI or CABG for left main stem coronary stenosis. A single institution registry from the NOBLE study period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pure.au.dk [pure.au.dk]
- 12. youtube.com [youtube.com]
- 13. 10-Year Outcomes of Stents Versus Coronary Artery Bypass Grafting for Left Main Coronary Artery Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparison of Long-Term Outcomes for Surgical vs. Non-Surgical Interventions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277953#long-term-outcomes-of-surgical-vs-non-surgical-interventions]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com